An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Trinervonoyl Glycerol
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Trinervonoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trinervonoyl glycerol, also known as Glycerol Trinervonate or Trinervonin, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid at the sn-1, sn-2, and sn-3 positions.[1][2] Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid, recognized for its crucial role in the biosynthesis of nerve cell myelin.[3] This makes 1,2,3-trinervonoyl glycerol a significant molecule of interest in neuroscience and for the development of therapeutics for demyelinating diseases. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization and synthesis, and a visualization of the biosynthetic pathway of its key constituent, nervonic acid.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 1,2,3-Trinervonoyl glycerol are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Formal Name | (15Z,15'Z,15''Z)-15-tetracosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | [1] |
| Synonyms | Glycerol Trinervonate, TG(24:1/24:1/24:1), Trinervonin | [1] |
| CAS Number | 81913-24-8 | [1] |
| Molecular Formula | C₇₅H₁₄₀O₆ | [1] |
| Formula Weight | 1137.9 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 10 mg/mlEthanol: 10 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and synthesis of 1,2,3-Trinervonoyl glycerol. The following sections outline protocols for its synthesis and the determination of its solubility.
Protocol 1: Synthesis of 1,2,3-Trinervonoyl Glycerol via Enzymatic Esterification
This protocol describes a general method for the synthesis of triglycerides using a lipase-catalyzed reaction, which offers high specificity and mild reaction conditions.
Materials:
-
Glycerol
-
Nervonic Acid (≥98% purity)
-
Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)
-
Molecular sieves (3 Å)
-
Anhydrous hexane (or other suitable organic solvent)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, diethyl ether)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve glycerol and a stoichiometric excess of nervonic acid (e.g., 3.3 molar equivalents) in anhydrous hexane.
-
Dehydration: Add activated molecular sieves to the mixture to remove any residual water, which can interfere with the esterification reaction.
-
Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized (e.g., 10% by weight of the substrates).
-
Incubation: Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 50-60°C) with constant agitation. Monitor the reaction progress over time (24-72 hours) using thin-layer chromatography (TLC).
-
Reaction Termination and Enzyme Removal: Once the reaction reaches completion (as indicated by the consumption of reactants on TLC), stop the reaction by filtering off the immobilized enzyme.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of hexane and diethyl ether to separate the desired 1,2,3-trinervonoyl glycerol from unreacted starting materials and by-products (mono- and diacylglycerols).
-
Characterization: Confirm the identity and purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Protocol 2: Determination of Solubility
This protocol outlines a method for determining the solubility of 1,2,3-Trinervonoyl glycerol in various solvents.
Materials:
-
1,2,3-Trinervonoyl glycerol (purified)
-
A range of solvents (e.g., DMF, Ethanol, PBS buffer)
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of 1,2,3-Trinervonoyl glycerol to a series of vials, each containing a known volume of a specific solvent.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 1,2,3-Trinervonoyl glycerol in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.[6]
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.
Signaling Pathways and Workflows
Nervonic acid, the sole fatty acid component of 1,2,3-trinervonoyl glycerol, is synthesized in the body through a series of enzymatic reactions. Understanding this pathway is critical for contexts involving its metabolism and potential therapeutic applications.
Caption: Biosynthesis pathway of Nervonic Acid and its incorporation into a triglyceride.
The diagram above illustrates the de novo synthesis of nervonic acid starting from acetyl-CoA.[3][7][8] The process involves the initial synthesis of saturated fatty acids, followed by desaturation and a series of elongation steps catalyzed by elongase enzymes to produce nervonic acid.[9] Finally, nervonic acid is esterified to a glycerol-3-phosphate backbone by acyltransferases to form triglycerides like 1,2,3-trinervonoyl glycerol.[10]
Caption: Experimental workflow for the enzymatic synthesis of 1,2,3-Trinervonoyl Glycerol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. media.neliti.com [media.neliti.com]
- 6. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants [frontiersin.org]
- 10. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
